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molecular formula C16H12O3 B8658097 2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione CAS No. 6149-23-1

2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione

Cat. No. B8658097
M. Wt: 252.26 g/mol
InChI Key: XXPPGMWCUVQEEI-UHFFFAOYSA-N
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Patent
US09346749B2

Procedure details

Sodium (1.1 g) was dissolved in anhydrous Ethanol (90 ml). This solution was added with Phthalide (4.43 g, 33.04 mmol) and m-Methoxy benzaldehyde (3.00 g, 22.03 mmol). The reaction mixture was heated for 3 hrs under reflux. The reaction mixture was concentrated in a vacuum. White solid was obtained by adding conc.HCl. And then the white solid was recrystalized in ethylacetate:hexane (=1:2) to afford the title compound (2.45 g, 44%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[Na].[C:2]1([C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][O:4]1)=[O:3].[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH:17]=O.Cl>C(O)C>[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:17]2[C:2](=[O:3])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]2=[O:4])[CH:19]=[CH:20][CH:21]=1 |^1:0|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.43 g
Type
reactant
Smiles
C1(=O)OCC2=CC=CC=C12
Name
Quantity
3 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
White solid was obtained
ADDITION
Type
ADDITION
Details
by adding conc
CUSTOM
Type
CUSTOM
Details
And then the white solid was recrystalized in ethylacetate

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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